molecular formula C11H11N3 B11908851 2-(Azetidin-3-YL)-1,8-naphthyridine CAS No. 870089-51-3

2-(Azetidin-3-YL)-1,8-naphthyridine

Katalognummer: B11908851
CAS-Nummer: 870089-51-3
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: SXKUFTVUNZYSFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azetidin-3-YL)-1,8-naphthyridine is a heterocyclic compound that features both an azetidine ring and a naphthyridine ring. The azetidine ring is a four-membered nitrogen-containing ring, while the naphthyridine ring is a bicyclic structure containing nitrogen atoms at positions 1 and 8. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-YL)-1,8-naphthyridine typically involves the formation of the azetidine ring followed by its attachment to the naphthyridine core. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach allows for the preparation of various azetidine derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the aza Paternò–Büchi reaction or aza-Michael addition. These methods are chosen for their efficiency, cost-effectiveness, and ability to produce high yields with minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azetidin-3-YL)-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the azetidine ring.

Wissenschaftliche Forschungsanwendungen

2-(Azetidin-3-YL)-1,8-naphthyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Azetidin-3-YL)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strained structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The naphthyridine core can intercalate with DNA or interact with proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of the azetidine and naphthyridine rings, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

870089-51-3

Molekularformel

C11H11N3

Molekulargewicht

185.22 g/mol

IUPAC-Name

2-(azetidin-3-yl)-1,8-naphthyridine

InChI

InChI=1S/C11H11N3/c1-2-8-3-4-10(9-6-12-7-9)14-11(8)13-5-1/h1-5,9,12H,6-7H2

InChI-Schlüssel

SXKUFTVUNZYSFK-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=NC3=C(C=CC=N3)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.